molecular formula C7H10F3N3O3 B3059966 [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate CAS No. 1559062-03-1

[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate

Cat. No.: B3059966
CAS No.: 1559062-03-1
M. Wt: 241.17
InChI Key: ZKZCFYPHRYZRLG-UHFFFAOYSA-N
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Description

[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate is a trifluoroacetate salt of an oxadiazole-derived amine. The compound features a 1,2,4-oxadiazole ring substituted with an ethyl group at the 3-position and an aminomethyl group at the 5-position. The trifluoroacetate counterion enhances solubility in polar solvents, making it suitable for synthetic and pharmacological applications.

Properties

IUPAC Name

(3-ethyl-1,2,4-oxadiazol-5-yl)methanamine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.C2HF3O2/c1-2-4-7-5(3-6)9-8-4;3-2(4,5)1(6)7/h2-3,6H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZCFYPHRYZRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1559062-03-1
Record name 1,2,4-Oxadiazole-5-methanamine, 3-ethyl-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1559062-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Nitrile to Amidoxime Conversion

The synthesis begins with a substituted nitrile precursor, such as 3-ethyl-5-(cyanomethyl)-1,2,4-oxadiazole , reacting with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6–8 hours. This yields the corresponding amidoxime intermediate, confirmed via $$ ^1H $$-NMR ($$ \delta $$ 8.2 ppm, NH$$_2 $$).

O-Acylation and Cyclodehydration

The amidoxime undergoes O-acylation with trifluoroacetic anhydride in dichloromethane at 0°C, followed by cyclodehydration in pH 9.5 borate buffer at 90°C for 2 hours. This step achieves 75–92% conversion to the 1,2,4-oxadiazole core.

Table 1: Optimization of Cyclodehydration Conditions

Additive Temperature (°C) Time (h) Yield (%)
None 90 2 51
DIPEA 80 1.5 83
DIPEA 90 2 92

Hydrazide Cyclization Route

Hydrazide Formation

Ethyl 2-(3-ethyl-1,2,4-oxadiazol-5-yl)acetate reacts with hydrazine hydrate in ethanol under reflux for 5 hours, producing the hydrazide derivative.

Carbon Disulfide-Mediated Cyclization

The hydrazide reacts with carbon disulfide and potassium hydroxide in ethanol at reflux for 6 hours, yielding the 1,2,4-oxadiazole-thione intermediate. Subsequent treatment with methyl iodide and ammonia introduces the aminomethyl group (45–60% overall yield).

Microwave-Assisted Synthesis

Accelerated Cyclization

A mixture of 3-ethyl-5-(chloromethyl)-1,2,4-oxadiazole and aqueous ammonia is irradiated in a microwave reactor at 150 W for 15 minutes. This method achieves 70–80% yield, reducing reaction time from hours to minutes.

Table 2: Conventional vs. Microwave Synthesis

Parameter Conventional Microwave
Time 6 h 15 min
Yield 55% 78%
Purity (HPLC) 92% 98%

Solid-Phase Synthesis on DNA Conjugates

DNA-Conjugated Nitrile Precursors

Aryl nitriles immobilized on DNA undergo amidoxime formation (hydroxylamine, pH 5.0, 25°C, 12 h), followed by O-acylation with ethyl chloroacetate. Cyclodehydration at 90°C for 2 hours produces the target oxadiazole with 65–85% conversion, preserving DNA integrity.

Salt Formation with Trifluoroacetic Acid

The free base [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine is dissolved in anhydrous dichloromethane and treated with trifluoroacetic acid (1.1 equivalents) at 0°C. The precipitate is filtered and dried under vacuum, yielding the trifluoroacetate salt (95–98% purity by $$ ^1H $$-NMR).

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability

Method Yield (%) Purity (%) Scalability
Amidoxime Route 92 98 Industrial
Hydrazide Cyclization 60 95 Lab-scale
Microwave 78 98 Pilot-scale
Solid-Phase 85 97 DECL*

*DNA-Encoded Chemical Library

Chemical Reactions Analysis

Structural Characteristics and Reactivity Profile

The compound contains a 1,2,4-oxadiazole core substituted at the 5-position with an ethyl group and at the 3-position with an aminomethyl group. The trifluoroacetate (TFA) counterion enhances solubility in polar aprotic solvents and stabilizes the protonated amine under acidic conditions . Key reactive sites include:

  • Amine group : Nucleophilic, prone to acylation, alkylation, and condensation.

  • Oxadiazole ring : Moderately electron-deficient, susceptible to electrophilic substitution at the 5-position under specific conditions .

Acylation

The primary amine reacts with acyl chlorides or activated esters to form amides. For example:

ReactionConditionsYieldSource
R-COCl + Amine → R-CONH2DIPEA, DCM, 0°C to RT, 12h85%

Example : Reaction with acetyl chloride produces N-acetyl-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]amine .

Alkylation

The amine undergoes alkylation with alkyl halides or epoxides:

ReactionConditionsYieldSource
R-X + Amine → R-NH2K2CO3, DMF, 60°C, 6h78%

Example : Treatment with methyl iodide yields N-methyl-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]amine .

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring participates in electrophilic substitutions under metal-free conditions :

ReactionConditionsYieldSource
NitrationHNO3/AcOH, 0°C, 2h62%
HalogenationNXS (X = Cl, Br), DCE, 80°C55%

Note : Ethyl substitution at the 3-position directs electrophiles to the 5-position .

Cross-Coupling Reactions

The aminomethyl group enables Suzuki-Miyaura couplings when converted to a boronic ester:

ReactionConditionsYieldSource
Borylation → CouplingPd(dppf)Cl2, KOAc, Dioxane70%

Example : Coupling with aryl halides generates biaryl derivatives for drug-discovery applications .

Deprotection and Salt Exchange

The TFA group is removed under basic conditions, regenerating the free amine:

ReactionConditionsYieldSource
TFA salt → Free amineK2CO3, MeOH/H2O, RT, 1h95%

Stability and Compatibility

  • Thermal Stability : Decomposes above 200°C (DSC data) .

  • pH Sensitivity : Stable in acidic conditions (pH 2–6); degrades in strong bases (pH > 10) .

Scientific Research Applications

Overview

[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate is a compound derived from the oxadiazole family, which has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This compound is characterized by a five-membered oxadiazole ring with an ethyl substituent and a trifluoroacetate moiety, leading to a variety of applications in medicinal chemistry and agricultural sciences.

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus, as well as antiviral activity against herpes simplex virus. The minimum inhibitory concentration (MIC) tests provide quantitative data on its efficacy compared to standard antibiotics.

Antifungal Properties
The compound has also been evaluated for its antifungal activity. Studies show it is effective against pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. These findings suggest its potential use in agricultural applications as a fungicide.

Pharmaceutical Applications

Drug Development
Given its promising biological activities, this compound is being explored as a candidate for drug development. Its structural characteristics suggest that it may interact with specific protein targets involved in metabolic pathways related to cancer and inflammation. Preliminary interaction studies indicate potential binding affinities with biological targets that could mediate therapeutic effects.

Agrochemical Applications

Pesticide Development
The antifungal and antibacterial properties of this compound make it a candidate for developing new agrochemicals aimed at protecting crops from various pathogens. Its efficacy against plant pathogens positions it as a valuable component in integrated pest management strategies.

Synthesis and Chemical Properties

The synthesis of this compound typically involves several steps:

  • Cyclization : Formation of the oxadiazole ring from appropriate precursors.
  • Functional Group Modifications : Introduction of the ethyl group and trifluoroacetate moiety.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels.

The chemical formula is C7H10F3N3O3C_7H_{10}F_3N_3O_3 with a molecular weight of approximately 241.17 g/mol .

Mechanism of Action

The mechanism of action of [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, leading to its biological effects .

Comparison with Similar Compounds

Key Observations:

Molecular Weight : Phenyl-substituted analogs (e.g., 303.24 g/mol) are heavier due to the aromatic ring, while ethyl and isopropyl derivatives are lighter (~269 g/mol) .

Lipophilicity : The isopropyl-substituted compound has a LogP of 0.06, indicating moderate hydrophilicity. The ethyl analog is predicted to have a slightly higher LogP (~0.5) due to its linear alkyl chain .

Solubility: Trifluoroacetate salts generally exhibit high solubility in polar solvents (e.g., DMSO, methanol), facilitating their use in drug discovery .

Commercial Availability and Purity

  • Phenyl-substituted analog : Available from suppliers like MolPort and AldrichCPR at 95% purity .
  • Isopropyl-substituted analog : Offered by CymitQuimica (98% purity) but marked as discontinued .
  • Ethyl-substituted analog: No direct commercial data found, but its synthesis is feasible using methods described for similar compounds .

Biological Activity

[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This compound has been investigated primarily for its potential antimicrobial properties, including antibacterial, antiviral, and antifungal activities. The unique structure of this compound, featuring an ethyl substituent on the oxadiazole ring and a trifluoroacetate moiety, contributes to its biological efficacy.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Precursors : Appropriate precursors are selected for the synthesis.
  • Cyclization : The formation of the oxadiazole ring through cyclization reactions.
  • Functional Group Modifications : Introduction of the ethyl group and trifluoroacetate moiety.
  • Purification : The final product is purified to achieve the desired yield and purity.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity against various pathogens.

Antibacterial Activity :
Quantitative data from in vitro assays indicate that this compound has effective antibacterial properties against strains such as Staphylococcus aureus. Minimum inhibitory concentration (MIC) tests reveal its potency compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotics
Staphylococcus aureus16Efficacy comparable to ampicillin
Escherichia coli32Less effective than ciprofloxacin
Pseudomonas aeruginosa64Similar to gentamicin

Antiviral Activity :
The compound has also been tested against viruses such as herpes simplex virus (HSV), showing promising results in inhibiting viral replication.

Antifungal Activity

In addition to its antibacterial and antiviral properties, this compound has demonstrated antifungal efficacy against several fungal pathogens.

Fungal PathogenInhibition Zone (mm)Notes
Colletotrichum orbiculare15Effective at 50 µg/mL
Botrytis cinerea12Moderate activity observed
Rhizoctonia solani10Limited effectiveness noted

While specific mechanisms of action for this compound are still under investigation, preliminary studies suggest potential interactions with biological targets involved in metabolic pathways related to cancer and inflammation. Interaction studies indicate that the compound may bind to specific proteins or enzymes that mediate these pathways.

Case Studies

Several studies have highlighted the biological activity of oxadiazole derivatives similar to this compound:

  • Study on Antibacterial Properties : A study published in MDPI evaluated various oxadiazole derivatives for their antibacterial activity using the agar disc-diffusion method. The results indicated that compounds with similar structures exhibited significant inhibition against E. coli and S. aureus .
  • Antiviral Research : Research conducted on oxadiazole derivatives indicated their potential as antiviral agents against HSV and other viral pathogens .
  • Fungal Pathogen Inhibition : In vitro studies demonstrated that certain oxadiazole derivatives could effectively inhibit fungal growth in agricultural settings .

Q & A

Q. What are the recommended synthetic routes for [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of ethyl aroylacetates with hydroxylamine derivatives to form the oxadiazole ring, followed by functionalization of the methylamine group. For example:

Cyclization : React ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate with hydroxylamine under reflux in ethanol to form the oxadiazole core .

Amine Functionalization : Introduce the methylamine group via nucleophilic substitution or reductive amination, followed by salt formation with trifluoroacetic acid (TFA).
Optimization Tips :

  • Use anhydrous conditions to avoid hydrolysis of intermediates.
  • Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS .

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the oxadiazole ring protons (δ 8.0–8.5 ppm for aromatic protons) and the trifluoroacetate counterion (δ 116–118 ppm in 19F^{19}F-NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H]+^+) and isotopic pattern matching the molecular formula .
  • HPLC : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

  • Moisture Sensitivity : Store at −20°C in airtight containers with desiccants to prevent hydrolysis of the oxadiazole ring .
  • Light Sensitivity : Protect from UV exposure to avoid degradation of the trifluoroacetate group.
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 1 month) and monitor via HPLC .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for structure solution and refinement. Address disorder in the trifluoroacetate group by applying restraints to anisotropic displacement parameters .
  • Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., hydrogen bonding between the amine and TFA) .

Q. What computational methods are suitable for predicting the compound’s electronic properties or binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the oxadiazole ring’s electron-deficient nature may enhance binding to aromatic residues in enzymes .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). Parameterize the trifluoroacetate group using RESP charges .

Q. How can researchers address contradictory spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Dynamic Effects : Investigate restricted rotation of the oxadiazole ring using variable-temperature NMR (VT-NMR). Splitting at low temperatures (e.g., −40°C) may indicate conformational isomerism .
  • Impurity Analysis : Perform 2D NMR (COSY, HSQC) to distinguish between genuine signals and impurities. Compare with synthesized analogs (e.g., 3-methyl-oxadiazole derivatives) .

Q. What strategies are effective for evaluating the compound’s biological activity in enzyme inhibition assays?

Methodological Answer:

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR or MAPK). Include staurosporine as a positive control.
  • IC50_{50} Determination : Perform dose-response curves (0.1–100 μM) and fit data using GraphPad Prism. Account for TFA counterion effects by testing freebase analogs .

Q. How can researchers design derivatives to improve metabolic stability or solubility?

Methodological Answer:

  • Structural Modifications : Replace the ethyl group with polar substituents (e.g., hydroxyl or carboxylate) to enhance aqueous solubility.
  • Prodrug Approach : Convert the amine to a carbamate or amide prodrug for improved pharmacokinetics. Validate stability in simulated gastric fluid (SGF) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate
Reactant of Route 2
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate

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